

A Comparative Structural Analysis of Monohexyl Pimelate and Related Dicarboxylic Acid Monoesters

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Compound of Interest

Compound Name: *Monohexyl pimelate*

Cat. No.: *B15379531*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the structural and physicochemical properties of **Monohexyl pimelate** and related dicarboxylic acid monoesters. The information presented is intended to aid researchers in understanding the structure-property relationships within this class of molecules, which is crucial for applications in drug delivery, polymer chemistry, and as specialty lubricants.

Comparative Physicochemical Data

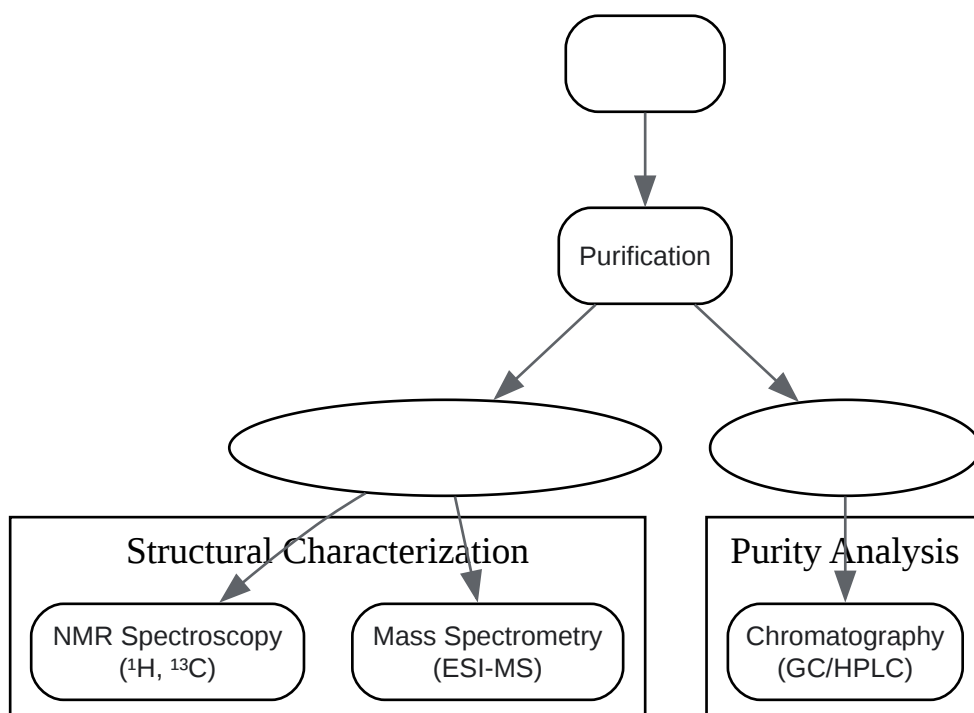
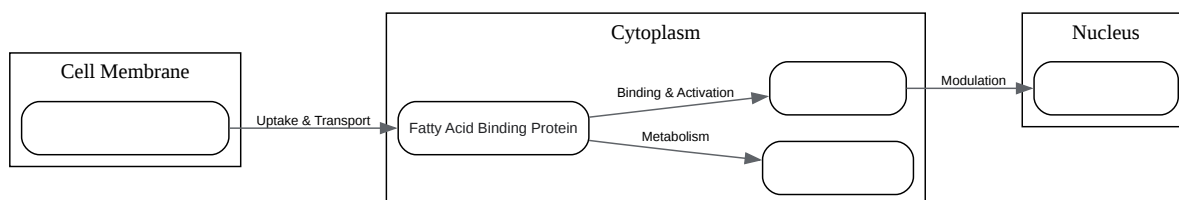
The following table summarizes key physicochemical properties of **Monohexyl pimelate** and selected related compounds. Data for **Monohexyl pimelate** is largely estimated based on trends observed in homologous series of dicarboxylic acid monoesters, as direct experimental values are not widely available. For comparison, experimentally determined or calculated values for Monoethyl pimelate, Monobutyl phthalate, and Monohexyl phthalate are included.

Property	Monoethyl Pimelate (Estimated)	Monoethyl Pimelate[1][2]	Monobutyl Phthalate[3]	Monoethyl Phthalate[4][5][6]
Molecular Formula	C ₁₃ H ₂₄ O ₄	C ₉ H ₁₆ O ₄ [2]	C ₁₂ H ₁₄ O ₄	C ₁₄ H ₁₈ O ₄ [4]
Molecular Weight (g/mol)	244.33	188.22[2]	222.24	250.29[5]
Physical State	Liquid	Liquid	Solid	Colorless to Light Yellow Liquid[4]
Boiling Point (°C)	> 200 (at reduced pressure)	162 (at 8 mmHg) [7]	-	-
Melting Point (°C)	N/A	N/A	73.5	N/A
LogP (calculated)	~3.5	1.9	3.1	4.2[5]
Topological Polar Surface Area (Å²)	63.6	63.6	63.6	63.6[6]

Note: "N/A" indicates that the data is not applicable or not available. Estimated values for **Monoethyl pimelate** are based on the expected increase in lipophilicity and boiling point with the longer hexyl chain compared to the ethyl ester.

Structural Comparison and Signaling Pathway

The structural differences between pimelate and phthalate monoesters, primarily the aliphatic versus aromatic backbone, significantly influence their conformational flexibility and potential biological interactions. Dicarboxylic acid monoesters can act as signaling molecules or metabolic intermediates. For instance, they can be involved in pathways regulated by nuclear receptors or fatty acid metabolism.



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- To cite this document: BenchChem. [A Comparative Structural Analysis of Monoethyl Pimelate and Related Dicarboxylic Acid Monoesters]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15379531#structural-analysis-of-monoethyl-pimelate-vs-related-compounds]

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